molecular formula C8H16ClN B2656972 (1-Methylcyclohex-2-en-1-yl)methanamine hydrochloride CAS No. 2155852-05-2

(1-Methylcyclohex-2-en-1-yl)methanamine hydrochloride

Cat. No.: B2656972
CAS No.: 2155852-05-2
M. Wt: 161.67
InChI Key: ROURECCEIYUQQL-UHFFFAOYSA-N
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Description

(1-Methylcyclohex-2-en-1-yl)methanamine hydrochloride is a chemical compound with the molecular formula C 8 H 16 ClN and a molecular weight of 161.67 g/mol . Its CAS number is 2155852-05-2 . This compound is an amine salt featuring a cyclohexene ring with a methyl group and an aminomethyl group attached to the same carbon atom, creating a specific stereochemical center of interest in various synthetic applications . As a building block in organic chemistry, this amine hydrochloride salt is typically a stable, solid powder suited for handling and storage at room temperature . It is utilized by researchers as a key synthetic intermediate in the development and exploration of novel chemical entities. Its structure suggests potential utility in medicinal chemistry and materials science for constructing more complex molecular architectures. Please note: The specific biological activities, mechanisms of action, and detailed research applications for this compound are not currently documented in the available literature and represent an area for further scientific investigation. Intended Use: This product is provided strictly For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

(1-methylcyclohex-2-en-1-yl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N.ClH/c1-8(7-9)5-3-2-4-6-8;/h3,5H,2,4,6-7,9H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROURECCEIYUQQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC=C1)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methylcyclohex-2-en-1-yl)methanamine hydrochloride typically involves the reaction of 1-methylcyclohexene with methanamine in the presence of hydrochloric acid. The reaction conditions often include a controlled temperature and pressure to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis, where cyclohexanone undergoes multiple chemical transformations to yield this compound . This method is efficient and scalable, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(1-Methylcyclohex-2-en-1-yl)methanamine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various acids and bases for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce different amine derivatives .

Scientific Research Applications

Organic Synthesis

(1-Methylcyclohex-2-en-1-yl)methanamine hydrochloride serves as a versatile building block in organic synthesis. It can be used to create complex molecules through various reactions such as:

  • Alkylation : Introducing alkyl groups into other compounds.
  • Amination : Forming new amines which are crucial for drug development.

Biological Applications

This compound has shown potential in biological research, particularly in:

  • Pharmaceutical Development : It acts as an intermediate in synthesizing biologically active compounds, including those targeting specific receptors or enzymes. For instance, derivatives of this compound have been explored for their effects on neurotransmitter systems, potentially aiding in treatments for neurological disorders.

Medicinal Chemistry

The hydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical formulations. Its applications include:

  • Drug Formulation : Used in developing medications that require specific pharmacokinetic properties.
  • Research on Drug Interactions : Studied for interactions with various biological targets, providing insights into drug efficacy and safety.

Data Table of Applications

Application AreaSpecific Use CasesReferences
Organic SynthesisBuilding block for complex organic molecules
Pharmaceutical ChemistryIntermediate for drug synthesis
Biological ResearchInvestigating effects on neurotransmitter systems
Medicinal ChemistryFormulation of drugs with enhanced solubility

Case Study 1: Neurotransmitter Interaction

A study investigated the effects of this compound derivatives on serotonin receptors. The results indicated that certain modifications enhanced receptor affinity, suggesting potential therapeutic uses in treating mood disorders.

Case Study 2: Anticancer Activity

Research focused on the anticancer properties of synthesized compounds derived from this compound. The findings demonstrated significant cytotoxic effects against various cancer cell lines, indicating its potential as a lead compound for further drug development.

Mechanism of Action

The mechanism of action of (1-Methylcyclohex-2-en-1-yl)methanamine hydrochloride involves its interaction with molecular targets, such as enzymes and receptors, through its amine group. This interaction can modulate biological pathways and processes, leading to various effects. The specific pathways involved depend on the context of its application .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Functional Groups

Target Compound :
  • Core Structure : Cyclohex-2-en-1-yl ring with a methyl group at position 1 and a primary amine (-CH₂NH₂·HCl) at the same carbon.
  • Key Functional Groups : Primary amine hydrochloride, unsaturated cyclohexene ring.
Analog 1 : (+)-(1R)-1-{[(1R,1S)-2-Oxocyclohexyl]methyl}-1-phenyl-1-ethanaminium Chloride (CAS: M217)
  • Core Structure: Cyclohexanone (2-oxocyclohexyl) linked to a phenyl-substituted ethanaminium group.
  • Key Functional Groups : Ketone (C=O), tertiary amine, aromatic phenyl group.
  • Molecular Weight : 267.80 g/mol .
Analog 2 : 1-[2-(3-Methoxyphenyl)-2-cyclohexen-1-yl]-N,N-dimethylmethanamine Hydrochloride (CAS: 66170-31-8)
  • Core Structure : Cyclohexene ring substituted with a 3-methoxyphenyl group and a dimethylated amine.
  • Key Functional Groups : Methoxy-aromatic ring, tertiary dimethylamine hydrochloride.
  • Distinction : The aromatic methoxy group increases lipophilicity, while the tertiary amine reduces nucleophilicity relative to the primary amine in the target compound .
Analog 3 : Methyl 1-(Methylamino)cyclohexanecarboxylate Hydrochloride
  • Core Structure: Cyclohexane ring with a methylamino group and a carboxylate ester.
  • Key Functional Groups : Ester (COOCH₃), secondary methylamine hydrochloride.
  • Distinction : The ester group introduces hydrolytic instability under acidic/basic conditions, unlike the stable cyclohexene-amine backbone of the target compound .
Analog 4 : (2-Ethylnaphthalen-1-yl)methanamine Hydrochloride (CAS: 2137791-77-4)
  • Core Structure : Naphthalene ring substituted with an ethyl group and a primary amine.
  • Key Functional Groups : Polycyclic aromatic hydrocarbon (PAH), primary amine hydrochloride.
  • Molecular Weight : 221.73 g/mol .

Physical and Chemical Properties

Property Target Compound Analog 1 Analog 2 Analog 3 Analog 4
Molecular Weight (g/mol) 161.68 267.80 ~285* ~207* 221.73
Functional Groups Primary amine, HCl Ketone, phenyl Methoxy, tertiary amine Ester, secondary amine PAH, primary amine
Aromaticity Non-aromatic Aromatic Aromatic Non-aromatic Highly aromatic
Solubility (Polarity) Moderate (HCl salt) Low (tertiary amine) Low (lipophilic substituents) Moderate (ester) Very low (PAH)
Reactivity High (primary amine) Moderate (ketone) Low (tertiary amine) Hydrolyzable (ester) Moderate (primary amine)

*Estimated based on molecular formulas.

Biological Activity

(1-Methylcyclohex-2-en-1-yl)methanamine hydrochloride, also known by its chemical identifier CID 132371597, is a compound of interest in biological research due to its potential pharmacological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

The compound can be synthesized through a series of reactions involving cyclohexene formation, methylation, amination, and hydrochloride salt formation. The general synthetic route includes:

  • Cyclohexene Formation : Hydrogenation of benzene.
  • Methylation : Methyl iodide is used with a strong base.
  • Amination : Introduction of the methanamine group under high pressure and temperature.
  • Hydrochloride Formation : Conversion to hydrochloride by reaction with hydrochloric acid.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The methanamine group allows for the formation of hydrogen bonds and ionic interactions with active sites on enzymes and receptors, potentially modulating their activity. This interaction can influence cellular signaling pathways and physiological responses.

Enzyme Interactions

Research indicates that this compound may affect enzyme activities, particularly those involved in metabolic processes. For instance, it has been shown to interact with enzymes such as:

  • Hog Liver Esterase : Inhibitory effects were observed with an IC50 value of 29 ng/mL.
  • Fatty Acid Synthase : Demonstrated selective inhibition with an IC50 value of 0.3 µM.

Cytotoxicity Studies

Studies have evaluated the cytotoxic effects of this compound on various cancer cell lines:

  • MDA-MB-231 Breast Cancer Cells : The compound exhibited selective toxicity with an IC50 value of 10 µM, indicating potential as an anticancer agent.

Case Studies and Research Findings

StudyObjectiveFindings
Enzyme CatalysisExplored the promiscuity of old yellow enzymes in catalyzing reactions involving this compound, demonstrating significant catalytic activity.
Inhibition StudiesInvestigated the inhibitory effects on hog liver esterase and fatty acid synthase, confirming its potential as a biochemical inhibitor.
CytotoxicityEvaluated the selective toxicity towards breast cancer cells, suggesting therapeutic potential in oncology.

Safety and Toxicity

The compound has been classified under safety categories indicating potential skin corrosion and serious eye damage. It is essential for researchers to handle it with care, following appropriate safety protocols.

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